Welcome to the BenchChem Online Store!
molecular formula C9H4F3IN2O B8603656 6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one

6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one

Cat. No. B8603656
M. Wt: 340.04 g/mol
InChI Key: LOQMCDKMOJGZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05773444

Procedure details

6-iodo-2-trifluoromethyl-benzo[d][1,3]oxazin-4-one (0.6 g, 1.76 mmole) was stirred with 25 mL of concentrated ammonia water at 40° C. for 5 h, cooled to 0C, the precipitate was filtered and dried under vacuo. The product was recrystallized from ethyl acetate and haxanes to give 0.58 g, mp >255° C. (sub), MS (CI) m/z 341 (MH)+.
Name
6-iodo-2-trifluoromethyl-benzo[d][1,3]oxazin-4-one
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:16]=[CH:15][C:5]2[N:6]=[C:7]([C:11]([F:14])([F:13])[F:12])[O:8][C:9](=O)[C:4]=2[CH:3]=1.O.[NH3:18]>>[I:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:15][CH:16]=1)[N:6]=[C:7]([C:11]([F:14])([F:13])[F:12])[NH:18][C:9]2=[O:8] |f:1.2|

Inputs

Step One
Name
6-iodo-2-trifluoromethyl-benzo[d][1,3]oxazin-4-one
Quantity
0.6 g
Type
reactant
Smiles
IC1=CC2=C(N=C(OC2=O)C(F)(F)F)C=C1
Name
Quantity
25 mL
Type
reactant
Smiles
O.N
Step Two
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuo
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ethyl acetate and haxanes
CUSTOM
Type
CUSTOM
Details
to give 0.58 g, mp >255° C. (sub), MS (CI) m/z 341 (MH)+

Outcomes

Product
Name
Type
Smiles
IC=1C=C2C(NC(=NC2=CC1)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.